2-(4-Hydroxy-3-iodophenyl)acetic acid

Vue d'ensemble

Description

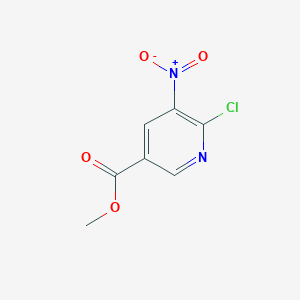

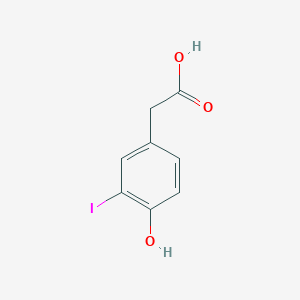

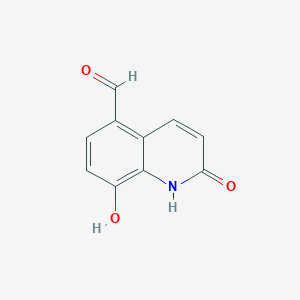

2-(4-Hydroxy-3-iodophenyl)acetic acid is a chemical compound with the molecular formula C8H7IO3 . It has a molecular weight of 278.04 . The compound is also known by its IUPAC name, 2-hydroxy-2-(3-iodophenyl)acetic acid .

Molecular Structure Analysis

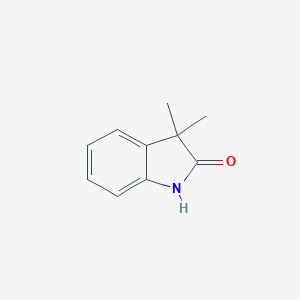

The molecular structure of 2-(4-Hydroxy-3-iodophenyl)acetic acid consists of an acetic acid group attached to a phenyl ring. The phenyl ring is substituted with a hydroxy group at the 4-position and an iodine atom at the 3-position .Physical And Chemical Properties Analysis

2-(4-Hydroxy-3-iodophenyl)acetic acid is a powder at room temperature . It has a predicted boiling point of 350.0±32.0 °C and a predicted density of 2.023±0.06 g/cm3 . Its pKa is predicted to be 4.35±0.10 .Applications De Recherche Scientifique

Chiral Auxiliary and Catalytic Applications :

- 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid is used as a chiral phosphonic auxiliary for amines and alcohols, showing promise in 31P NMR spectroscopy (Majewska, 2019).

- [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid serves as a highly reactive and easily separable catalyst for oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones (Yakura et al., 2018).

Synthesis of Bioactive Compounds :

- Direct asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids using a Ru catalyst based on SunPhos enables the synthesis of 2-hydroxy-4-arylbutanoic acids, intermediates for ACE inhibitors (Zhu et al., 2010).

- p-Hydroxyphenylacetic acid is a starting material for preparing thyroxine and triiodothyronine acetic acid analogues, potentially impacting thyroid hormone metabolism (Wilkinson, 1956).

Biocatalysis and Stereochemistry :

- Biocatalysis of 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid with bacterial species shows stereoselective hydrolysis of isomers, revealing the absolute configuration of all four stereoisomers (Majewska, 2015).

Diagnostic and Therapeutic Uses :

- Measurement of urinary 4-hydroxyphenylacetic acid is useful in screening for small-bowel disease and bacterial overgrowth syndromes in infants and children (Chalmers et al., 1979).

- Acetic acid analogues of thyroxine and tri-iodothyronine found in mammalian tissues suggest a role in peripheral metabolism of thyroid hormones (Galton & Pitt-Rivers, 1959).

Safety And Hazards

The safety data sheet for 2-(4-Hydroxy-3-iodophenyl)acetic acid indicates that it is classified as a Category 3 flammable liquid according to the GHS classification . It is advised to keep the container tightly closed and to take precautionary measures against static discharge . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

Propriétés

IUPAC Name |

2-(4-hydroxy-3-iodophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3,10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIPADRQQDNIBER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70618636 | |

| Record name | (4-Hydroxy-3-iodophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Hydroxy-3-iodophenyl)acetic acid | |

CAS RN |

19039-15-7 | |

| Record name | (4-Hydroxy-3-iodophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one Hydrochloride](/img/structure/B45640.png)

![N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide](/img/structure/B45644.png)

![Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-4,5-dihydro-1H-imidazole-5-carboxylate](/img/structure/B45647.png)

![Diethyl 2-[[3-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioate](/img/structure/B45650.png)